Stannane, tetrakis(trifluoromethyl)-
Description
Historical Context and Evolution of Trifluoromethylated Organotin Compounds
The synthesis of organotin compounds dates back to the mid-19th century. rdd.edu.iq However, the introduction of the highly electronegative trifluoromethyl (CF3) group presented significant synthetic challenges. Early research in the mid-20th century began to explore the synthesis and reactivity of compounds containing the Sn-CF3 bond. A notable early contribution was the synthesis of trimethyltrifluoromethyltin, which provided initial insights into the properties and stability of such molecules.
A significant breakthrough in the synthesis of fully trifluoromethylated stannane (B1208499) came in 1973 when Robert A. Jacob and Richard L. Lagow reported the first successful synthesis of Stannane, tetrakis(trifluoromethyl)- (Sn(CF3)4). Their method involved the reaction of tin(IV) iodide with trifluoromethyl radicals generated in a radio-frequency discharge. This innovative approach bypassed the difficulties associated with traditional nucleophilic substitution methods for creating perfluoroalkyl-metal bonds.
Table 1: Key Physical Properties of Stannane, tetrakis(trifluoromethyl)-
| Property | Value |
| Chemical Formula | C4F12Sn |
| Molecular Weight | 394.73 g/mol |
| CAS Number | 41268-44-4 |
Significance of Stannane, tetrakis(trifluoromethyl)- in Fluorinated Chemistry and Catalysis Research
While specific catalytic applications of Stannane, tetrakis(trifluoromethyl)- are not widely documented in the literature, its significance can be inferred from the broader context of fluorinated chemistry and the properties of related compounds. The primary importance of Sn(CF3)4 lies in its role as a model compound for understanding the fundamental nature of the perfluoroalkyl-metal bond.
The high electronegativity of the twelve fluorine atoms in Sn(CF3)4 significantly influences the electronic environment of the tin atom. This is expected to result in a highly Lewis acidic character for the tin center. Lewis acidity is a crucial factor in catalysis, as Lewis acidic sites can activate substrates in a variety of chemical transformations. researchgate.netnih.gov The potential for Sn(CF3)4 to act as a potent Lewis acid catalyst, particularly in reactions involving fluoride (B91410) ion abstraction or coordination to Lewis bases, is a key area of interest.
Furthermore, perfluoroalkyl organometallic compounds are precursors for the synthesis of other fluorinated molecules. The trifluoromethyl groups in Sn(CF3)4 could potentially be transferred to other organic or inorganic substrates, making it a potential trifluoromethylating agent, although its reactivity in this regard has not been extensively explored. The thermal stability of such perfluorinated compounds also makes them of interest for applications in high-temperature environments or as additives to materials to enhance their thermal resistance.
Scope and Research Objectives for Advanced Academic Investigation
The limited body of research specifically focused on Stannane, tetrakis(trifluoromethyl)- presents numerous opportunities for advanced academic investigation. Future research could be directed towards several key objectives:
Development of Novel Synthetic Routes: The original synthesis of Sn(CF3)4, while successful, utilizes specialized equipment (radio-frequency discharge). The development of more accessible and scalable synthetic methods would enable wider investigation of its properties and applications.
Comprehensive Physicochemical Characterization: A thorough investigation of the structural, spectroscopic, and electronic properties of Sn(CF3)4 is warranted. Techniques such as X-ray crystallography, NMR spectroscopy (¹¹⁹Sn, ¹⁹F, ¹³C), and computational modeling would provide a deeper understanding of its bonding and reactivity.
Exploration of Catalytic Activity: Systematic studies are needed to evaluate the catalytic potential of Sn(CF3)4 in a range of organic reactions. Its performance as a Lewis acid catalyst in reactions such as Friedel-Crafts acylations, aldol (B89426) reactions, and polymerization could be investigated.
Reactivity Studies: A detailed examination of the reactivity of the Sn-CF3 bond in Stannane, tetrakis(trifluoromethyl)- is crucial. Understanding its stability towards hydrolysis, oxidation, and reaction with various nucleophiles and electrophiles will define its potential as a synthetic reagent.
Materials Science Applications: The high fluorine content and potential thermal stability of Sn(CF3)4 suggest possible applications as a precursor for fluorine-containing materials, such as thin films or coatings with unique surface properties.
Table 2: Potential Research Directions for Stannane, tetrakis(trifluoromethyl)-
| Research Area | Specific Objectives |
| Synthesis | - Develop alternative, higher-yield synthetic pathways. - Investigate the mechanism of the radical-based synthesis. |
| Characterization | - Obtain a single-crystal X-ray structure. - Perform detailed multinuclear NMR and vibrational spectroscopy studies. - Conduct computational analysis of its electronic structure and Lewis acidity. |
| Catalysis | - Screen for catalytic activity in a variety of Lewis acid-catalyzed reactions. - Investigate its potential as a co-catalyst or catalyst support. |
| Reactivity | - Study the kinetics and thermodynamics of Sn-CF3 bond cleavage. - Explore its utility as a trifluoromethyl transfer agent. |
| Materials Science | - Investigate its use in chemical vapor deposition (CVD) for fluorinated coatings. - Explore its properties as an additive in polymers. |
Properties
CAS No. |
41268-44-4 |
|---|---|
Molecular Formula |
C4F12Sn |
Molecular Weight |
394.73 g/mol |
IUPAC Name |
tetrakis(trifluoromethyl)stannane |
InChI |
InChI=1S/4CF3.Sn/c4*2-1(3)4; |
InChI Key |
XDFBYOVEGIKGBD-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Sn](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of Tetrakis Trifluoromethyl Stannane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. For tetrakis(trifluoromethyl)stannane, multinuclear NMR studies, including ¹⁹F, ¹H, and ¹¹⁹Sn NMR, are particularly informative.
In-depth Analysis of ¹⁹F NMR Chemical Shifts and Coupling Patterns
Fluorine-19 NMR spectroscopy is highly sensitive and offers a wide range of chemical shifts, making it ideal for studying fluorinated compounds like tetrakis(trifluoromethyl)stannane. huji.ac.ilwikipedia.org The ¹⁹F NMR spectrum provides critical information about the electronic environment of the fluorine atoms and their coupling interactions with other nuclei. huji.ac.il
The chemical shift of the trifluoromethyl (CF₃) groups in organometallic compounds is influenced by the polarity of the solvent and the nature of the atom to which the CF₃ group is attached. nih.gov For compounds with CF₃ groups directly conjugated to an aromatic system, the chemical shift sensitivity to polarity is significant. nih.gov In tetrakis(trifluoromethyl)stannane, the four equivalent CF₃ groups are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift would be characteristic of a CF₃ group bonded to a tin atom. The typical chemical shift range for trifluoromethyl groups is between +40 to +80 ppm relative to neat CFCl₃. ucsb.edu
Spin-spin coupling between the ¹⁹F nuclei and the magnetic isotopes of tin (¹¹⁷Sn and ¹¹⁹Sn) provides valuable structural information. Tin has two NMR-active spin-½ nuclei, ¹¹⁷Sn and ¹¹⁹Sn, which will couple to the fluorine atoms. huji.ac.il This coupling results in the appearance of satellite peaks flanking the main ¹⁹F resonance. The magnitude of the one-bond tin-fluorine coupling constant (¹J(¹¹⁹/¹¹⁷Sn-¹⁹F)) is indicative of the s-character of the Sn-C bond and the geometry around the tin atom. huji.ac.il One-bond coupling constants between tin and fluorine can range from 130 to 2000 Hz. huji.ac.il
| Parameter | Expected Value/Pattern | Information Gained |
|---|---|---|
| Chemical Shift (δ) | Single resonance | Equivalence of the four CF₃ groups |
| ¹J(¹¹⁹Sn-¹⁹F) Coupling | Satellite peaks | Confirmation of Sn-C-F connectivity |
| ¹J(¹¹⁷Sn-¹⁹F) Coupling | Satellite peaks | Confirmation of Sn-C-F connectivity |
Application of ¹¹⁹Sn NMR Spectroscopy in Structural Investigations
Tin-119 NMR is a direct probe of the electronic environment around the tin atom. huji.ac.il Given that ¹¹⁹Sn is a spin-½ nucleus with a significant natural abundance, it is the most commonly studied tin isotope in NMR. huji.ac.ilnorthwestern.edu The ¹¹⁹Sn chemical shift covers a very wide range, making it highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. northwestern.edu
For tetrakis(trifluoromethyl)stannane, a single resonance is expected in the ¹¹⁹Sn NMR spectrum, consistent with a tetrahedral geometry around the tin atom. The chemical shift would be influenced by the strong electron-withdrawing nature of the four trifluoromethyl groups. The ¹¹⁹Sn resonance will be split into a multiplet due to coupling with the twelve equivalent fluorine atoms of the four CF₃ groups. The multiplicity of this signal would theoretically be a tridecet, though in practice, due to the complexity and potential for overlapping lines, it might appear as a broad multiplet. The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), can also provide insight into the hybridization of the tin-carbon bond. huji.ac.il
| Parameter | Expected Value/Pattern | Information Gained |
|---|---|---|
| Chemical Shift (δ) | Single resonance | Symmetric environment around the Sn atom |
| Coupling to ¹⁹F | Complex multiplet | Confirmation of Sn-(CF₃)₄ structure |
Solid-State NMR Methodologies for Structural and Dynamic Insights
Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid phase. For tetrakis(trifluoromethyl)stannane, ¹¹⁹Sn and ¹³C ssNMR can be particularly informative. researchgate.net Magic Angle Spinning (MAS) is typically used to average out anisotropic interactions and obtain narrower lines, similar to solution-state NMR.
¹¹⁹Sn ssNMR can reveal information about the local symmetry of the tin site in the crystal lattice. researchgate.net Analysis of the spinning sidebands in a MAS spectrum can be used to determine the chemical shift anisotropy (CSA), which provides information about the electronic distribution around the tin nucleus. researchgate.netdur.ac.uk For a perfectly tetrahedral environment, the CSA is expected to be small.
Similarly, ¹³C ssNMR can be used to study the trifluoromethyl carbons. The chemical shift and CSA of the ¹³C resonance can provide insights into the C-F and C-Sn bonding. Cross-polarization (CP) techniques can be used to enhance the signal of the low-gamma ¹³C nuclei.
Reaction Monitoring via In Situ NMR Spectroscopy
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. mpg.de It allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic information. mpg.decardiff.ac.uk
The synthesis or reactions of tetrakis(trifluoromethyl)stannane can be monitored using in situ ¹⁹F or ¹¹⁹Sn NMR. For example, in a reaction where a trifluoromethylating agent is used to synthesize Sn(CF₃)₄, the disappearance of the ¹⁹F signal of the reactant and the appearance and growth of the ¹⁹F signal of Sn(CF₃)₄ can be tracked over time. This allows for the determination of reaction rates and the identification of any transient intermediates that may form. fu-berlin.de The use of specialized NMR tubes and probes allows for reactions to be carried out under controlled temperature and pressure conditions directly within the NMR spectrometer. rsc.orgcam.ac.uk
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are governed by different selection rules. For a molecule with tetrahedral (Td) symmetry like tetrakis(trifluoromethyl)stannane, certain vibrational modes will be IR active, others Raman active, and some may be inactive in both.
The vibrational spectrum of Sn(CF₃)₄ is expected to be dominated by the vibrations of the CF₃ groups and the Sn-C framework. The key vibrational modes would include:
C-F stretching vibrations: These are typically strong bands in the IR spectrum and occur at high frequencies.
C-F bending vibrations (deformations): These occur at lower frequencies than the stretching modes.
Sn-C stretching vibrations: These vibrations are characteristic of the tin-carbon bond and are expected to be observed in both IR and Raman spectra.
Sn-C bending and CF₃ torsional vibrations: These occur at very low frequencies.
By analyzing the number, position, and intensity of the observed bands and comparing them with theoretical calculations, the molecular structure and symmetry can be confirmed. nih.gov For instance, the presence of bands corresponding to the symmetric and asymmetric Sn-C stretching modes can confirm the tetrahedral arrangement of the CF₃ groups around the central tin atom.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C-F Stretching | 1100-1300 | IR and Raman active |
| Sn-C Stretching | 500-700 | IR and Raman active |
| C-F Bending | Below 600 | IR and Raman active |
Infrared (IR) Spectroscopic Signatures of C-F and Sn-C Bonds
Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of specific bonds within a molecule. For tetrakis(trifluoromethyl)stannane, the IR spectrum is expected to be dominated by the characteristic vibrations of the C-F and Sn-C bonds.
The Sn-C bond vibrations are expected to occur at lower frequencies, typically in the range of 200-300 cm⁻¹. The heavier mass of the tin atom compared to carbon and fluorine contributes to these lower wavenumber absorptions. The intensity of the Sn-C stretching bands in the IR spectrum can vary.
A summary of the expected IR absorption regions for key vibrational modes in tetrakis(trifluoromethyl)stannane is presented in Table 3.2.1.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |
| C-F Stretching | 1000 - 1200 | C-F |
| Sn-C Stretching | 200 - 300 | Sn-C |
| CF3 Deformation | 500 - 700 | C-F |
| Sn-C Bending | < 200 | Sn-C |
Note: The data in this table is based on general frequency ranges for these types of bonds and not from a specific experimental spectrum of Tetrakis(trifluoromethyl)stannane, which was not available in the searched literature.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrational modes based on changes in polarizability. For a molecule with tetrahedral symmetry like tetrakis(trifluoromethyl)stannane, certain vibrational modes may be Raman active while being IR inactive, and vice versa.
The symmetric stretching of the Sn-C bonds is expected to give a strong, polarized signal in the Raman spectrum. This is often a key diagnostic peak for the tetrahedral SnC4 framework. The C-F stretching vibrations will also be present in the Raman spectrum, though their intensities may differ from those observed in the IR spectrum.
X-ray Diffraction Studies for Molecular Geometry and Bond Lengths
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. While a full, published single-crystal X-ray diffraction study for tetrakis(trifluoromethyl)stannane was not found in the searched literature, theoretical calculations and electron diffraction data for related compounds provide significant insights into its expected molecular structure.
Analysis of Sn-C Bond Distances and C-Sn-C Bond Angles
Based on theoretical calculations, the tin atom in tetrakis(trifluoromethyl)stannane is at the center of a tetrahedral arrangement of four trifluoromethyl groups. This geometry results in C-Sn-C bond angles that are close to the ideal tetrahedral angle of 109.5°.
The Sn-C bond distance in tetrakis(trifluoromethyl)stannane has been a subject of interest. It has been noted that the Sn-C bond distances in Sn(CF3)4 are longer by approximately 6 pm compared to those in tetramethylstannane (Sn(CH3)4). bath.ac.uk A calculated Sn-C bond length is reported to be 216.8 pm. This elongation can be attributed to the strong electron-withdrawing nature of the trifluoromethyl groups.
The key geometric parameters for tetrakis(trifluoromethyl)stannane, based on available data, are summarized in Table 3.3.1.
| Parameter | Value | Method |
| Molecular Geometry | Tetrahedral | Theoretical |
| Sn-C Bond Distance | 216.8 pm | Calculated |
| C-Sn-C Bond Angle | Approximately 109.5° | Theoretical |
Crystallographic Insights into Disorder and Structural Features
Information regarding crystallographic disorder or unique structural features from an experimental X-ray diffraction study of tetrakis(trifluoromethyl)stannane is not available in the surveyed literature. In solid-state structures of compounds containing trifluoromethyl groups, rotational disorder of the CF3 group is a common phenomenon. This occurs when the trifluoromethyl group can adopt multiple orientations within the crystal lattice, which can sometimes complicate the refinement of the crystal structure. However, without experimental data for Sn(CF3)4, any discussion of such features remains speculative.
Electronic Structure and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of Stannane (B1208499), tetrakis(trifluoromethyl)-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the bonding and stability of Stannane, tetrakis(trifluoromethyl)-. By approximating the electron density, DFT can be used to determine the molecule's geometry, bond energies, and vibrational frequencies.
A DFT analysis of Stannane, tetrakis(trifluoromethyl)- would likely focus on the nature of the tin-carbon (Sn-C) and carbon-fluorine (C-F) bonds. The calculated bond lengths and angles would establish the molecule's tetrahedral geometry. The strength of the Sn-C bond is a key factor in the molecule's thermal stability. DFT calculations can quantify this bond dissociation energy, providing a measure of the energy required to break the bond. Furthermore, analysis of the electron density distribution, such as through Natural Bond Orbital (NBO) analysis, can reveal the polarity and covalent character of the bonds within the molecule.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Stannane, tetrakis(trifluoromethyl)-
| Parameter | Predicted Value |
|---|---|
| Sn-C Bond Length | Value would be calculated |
| C-F Bond Length | Value would be calculated |
| C-Sn-C Bond Angle | ~109.5° |
| F-C-F Bond Angle | Value would be calculated |
Note: This table is illustrative. Specific values would be the result of actual DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These calculations can provide a detailed picture of the molecular orbitals (MOs) of Stannane, tetrakis(trifluoromethyl)-. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity.
The HOMO-LUMO gap, the energy difference between these two orbitals, is an important indicator of the molecule's stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. Ab initio calculations would precisely determine the energies of these frontier orbitals and visualize their spatial distribution, indicating which parts of the molecule are most likely to be involved in chemical reactions.
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of Stannane, tetrakis(trifluoromethyl)- and to explore potential reaction pathways. By calculating the energy changes along a proposed reaction coordinate, it is possible to identify transition states and determine the activation energy for a given reaction. This information is invaluable for understanding the kinetics and thermodynamics of chemical transformations involving this compound. For instance, the reaction of Stannane, tetrakis(trifluoromethyl)- with a nucleophile could be modeled to understand the mechanism of substitution at the tin center.
Analysis of C-F Bond Activation and Sn-C Bond Chemistry
The trifluoromethyl group is known for the strength of its C-F bonds, making their activation a significant challenge in synthetic chemistry. researchgate.netnih.gov Computational studies can investigate the feasibility of C-F bond activation in Stannane, tetrakis(trifluoromethyl)-. By modeling the interaction of the molecule with potential activating agents, such as transition metal complexes, it is possible to calculate the energy barriers for C-F bond cleavage. chem8.org Such studies would reveal whether C-F activation is a viable pathway for the functionalization of this molecule.
Similarly, the chemistry of the Sn-C bond can be explored computationally. Theoretical models can predict the susceptibility of the Sn-C bond to cleavage by various reagents, such as acids, bases, or radicals. These calculations would provide insights into the compound's stability and its potential as a source of trifluoromethyl groups in chemical synthesis.
Computational Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are also employed to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure and electronic environment. For Stannane, tetrakis(trifluoromethyl)-, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly informative. Theoretical calculations can predict the ¹³C, ¹⁹F, and ¹¹⁹Sn NMR chemical shifts. smu.edu The agreement between calculated and experimental spectra would provide strong evidence for the molecule's structure. Discrepancies between the predicted and observed chemical shifts can point to specific electronic effects or structural features not initially considered.
Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (in ppm)
| Nucleus | Calculated Chemical Shift | Experimental Chemical Shift |
|---|---|---|
| ¹³C | Value would be calculated | Value would be measured |
| ¹⁹F | Value would be calculated | Value would be measured |
| ¹¹⁹Sn | Value would be calculated | Value would be measured |
Note: This table illustrates the type of data generated from computational modeling of NMR parameters.
Reactivity and Mechanistic Investigations of Tetrakis Trifluoromethyl Stannane
Role as a Trifluoromethylating Agent
While trifluoromethylation is a widely studied area of chemistry with numerous reagents available, wikipedia.orgnih.govnih.gov specific research detailing the use of tetrakis(trifluoromethyl)stannane for this purpose is not found in the available literature. Consequently, the specific pathways and mechanisms cannot be described.
Reactions with Transition Metals and Their Complexes
General principles of organotin compounds reacting with transition metals are well-known, particularly in the context of Stille coupling where an organic group is transferred from tin to a metal like palladium. d-nb.infonih.gov However, specific investigations into the reactions of tetrakis(trifluoromethyl)stannane are absent.
Studies of Sn(I) and Sn(III) Radicals in ReactivityThe study of unusual oxidation states of tin, such as Sn(I) and Sn(III) radicals, is a specialized area of inorganic chemistry. However, there is no literature connecting the reactivity of tetrakis(trifluoromethyl)stannane to the formation or investigation of Sn(I) or Sn(III) radical species.
Due to these significant gaps in the scientific literature, generating the requested article would require speculation and extrapolation from unrelated chemical systems, which would be scientifically unsound.
Investigation of Sn-C Bond Formation and Cleavage Mechanisms
The formation of the Sn-C bonds in tetrakis(trifluoromethyl)stannane and their subsequent cleavage are critical to understanding its chemistry. While specific mechanistic studies on tetrakis(trifluoromethyl)stannane are not extensively documented, analogies can be drawn from related organotin compounds and perfluoroalkyl derivatives.
The synthesis of tetraorganotin compounds often involves the reaction of a tin tetrahalide with an organometallic nucleophile. For trifluoromethyl derivatives, a common challenge is the generation and stabilization of a trifluoromethyl anion or a related nucleophilic species.
Conversely, the cleavage of Sn-C bonds in perfluoroalkyltin compounds can be initiated by various reagents and conditions. The high electronegativity of the trifluoromethyl group makes the tin atom more electrophilic and susceptible to nucleophilic attack. This can lead to heterolytic cleavage of the Sn-C bond.
Homolytic cleavage of the Sn-C bond is another possible pathway, which can be initiated by heat or light. This process would generate a trifluoromethyl radical (•CF₃) and a tin-centered radical. The trifluoromethyl radical is a key intermediate in many trifluoromethylation reactions.
Table 1: General Mechanisms of Sn-C Bond Formation and Cleavage
| Mechanism | Description | Key Intermediates |
| Formation | ||
| Nucleophilic Substitution | Reaction of a tin electrophile (e.g., SnCl₄) with a trifluoromethyl nucleophile (e.g., "CF₃⁻" source). | Trifluoromethyl anion equivalent |
| Cleavage | ||
| Heterolytic Cleavage | Nucleophilic attack on the tin atom, leading to the departure of a trifluoromethyl anion or related species. | Pentacoordinate tin species |
| Homolytic Cleavage | Thermally or photochemically induced cleavage to form radical species. | Trifluoromethyl radical (•CF₃), Tin-centered radical |
Reactivity Towards Various Organic and Inorganic Substrates
The reactivity of tetrakis(trifluoromethyl)stannane is largely unexplored in the scientific literature. However, based on the electronic properties conferred by the trifluoromethyl groups, its reactivity can be predicted to differ significantly from that of tetraalkyl or tetraarylstannanes. The electron-withdrawing nature of the CF₃ groups enhances the Lewis acidity of the tin center, making it more susceptible to coordination by Lewis bases.
Reactivity with Organic Substrates:
The interaction of tetrakis(trifluoromethyl)stannane with organic substrates is expected to be dominated by the electrophilic character of the tin atom and the potential for trifluoromethyl group transfer.
Nucleophiles: Strong nucleophiles are likely to attack the tin center, potentially leading to the displacement of one or more trifluoromethyl groups. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.
Unsaturated Systems: The interaction with alkenes and alkynes could potentially lead to addition reactions, although such reactivity has not been explicitly reported for this compound.
Reactivity with Inorganic Substrates:
The reaction of tetrakis(trifluoromethyl)stannane with inorganic substrates would also be influenced by its Lewis acidic character.
Lewis Bases: Coordination with Lewis bases such as amines or phosphines is expected.
Halides: Reactions with halide ions could lead to the formation of trifluoromethyltin halides.
Due to the limited specific data on tetrakis(trifluoromethyl)stannane, a detailed, interactive data table of its reactivity is not feasible at this time.
Mechanistic Pathways of Cycloaddition and Metathesis Reactions
There is currently no available scientific literature detailing the participation of tetrakis(trifluoromethyl)stannane in cycloaddition or metathesis reactions.
Cycloaddition Reactions:
Cycloaddition reactions typically involve the interaction of π-systems. wikipedia.org While some organotin compounds can participate in such reactions, the role of tetrakis(trifluoromethyl)stannane as either a dienophile or a diene is not established. The electron-withdrawing trifluoromethyl groups would significantly influence the electronics of any potential π-system within the molecule, but without unsaturated moieties directly attached to the tin atom, its direct participation in classical cycloaddition reactions is unlikely.
Metathesis Reactions:
Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes. sciencenet.cn There is no indication in the current literature that tetrakis(trifluoromethyl)stannane acts as a catalyst or a substrate in such reactions. Metathesis reactions involving σ-bond exchange are also known, but the participation of Sn-C bonds of tetrakis(trifluoromethyl)stannane in such processes has not been reported.
Further research is required to explore the potential of tetrakis(trifluoromethyl)stannane in these classes of reactions and to elucidate the mechanistic pathways involved.
Coordination Chemistry and Ligand Properties of Tetrakis Trifluoromethyl Stannane Derivatives
Exploration of Stannane (B1208499) Ligand Behavior
The behavior of stannane derivatives as ligands is fundamentally dictated by the ability of the tin center to act as a Lewis acid and the nature of the substituents influencing its electronic and steric properties. In the case of tetrakis(trifluoromethyl)stannane, the four highly electron-withdrawing trifluoromethyl groups are expected to render the tin atom exceptionally electron-deficient and thus a potent Lewis acid. This enhanced acidity could, in principle, favor coordination to electron-rich metal centers.
However, the potential for Sn(CF₃)₄ to act as a ligand in the classical sense, where it donates electron density to a metal, is severely diminished. The strong inductive effect of the CF₃ groups withdraws electron density from the tin atom, making it a poor candidate for forming traditional dative bonds to metal centers. Instead, its interaction with metal complexes is more likely to be characterized by Lewis acid-base adduct formation, where the tin atom accepts electron density from a Lewis basic site on the metal complex.
Another possibility for ligand behavior could involve the fluorine atoms of the trifluoromethyl groups. In some fluorinated organometallic compounds, weak interactions between the fluorine atoms and a metal center have been observed. However, for Sn(CF₃)₄, the steric congestion created by the four bulky CF₃ groups would likely hinder such interactions.
Advanced Applications in Chemical Synthesis and Catalysis Research
Integration into Complex Synthetic Sequences
The strategic incorporation of Stannane (B1208499), tetrakis(trifluoromethyl)- and related trifluoromethylated organotin compounds into complex, multi-step synthetic sequences is a subject of considerable interest in modern organic chemistry. While detailed, multi-step total syntheses featuring Stannane, tetrakis(trifluoromethyl)- as a key intermediate are not extensively documented in publicly available research, its potential as a versatile building block can be inferred from the well-established reactivity of analogous organostannanes. The introduction of trifluoromethyl (CF3) groups is a critical step in the synthesis of many pharmaceuticals and agrochemicals, as this moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.
The utility of trifluoromethylated stannanes in complex synthesis primarily lies in their ability to serve as potent trifluoromethylating agents in cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-trifluoromethyl (C-CF3) bonds, a transformation that is often challenging to achieve through other synthetic methods. The integration of such a step into a longer synthetic route enables the late-stage introduction of the CF3 group, a strategy that can be highly advantageous in the synthesis of complex molecules.
One of the key reaction types that would facilitate the integration of compounds like Stannane, tetrakis(trifluoromethyl)- into a synthetic sequence is the Stille cross-coupling reaction. Although research on Stannane, tetrakis(trifluoromethyl)- itself is limited, the broader class of organostannanes is well-studied in this context. These reactions typically involve the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. In a hypothetical complex synthesis, a highly functionalized substrate could be coupled with a trifluoromethyltin reagent to introduce the CF3 group without disturbing other sensitive functional groups on the molecule.
The following table outlines potential reaction pathways where trifluoromethylated stannanes could be integrated into more extensive synthetic sequences, based on known organotin chemistry.
| Reaction Type | Substrate | Reagent | Catalyst | Product | Potential Stage of Integration in Complex Synthesis |
| Stille Cross-Coupling | Aryl Halide/Triflate | Trifluoromethylstannane | Palladium complex | Aryl-CF3 | Mid-to-late stage functionalization |
| Stille Cross-Coupling | Vinyl Halide/Triflate | Trifluoromethylstannane | Palladium complex | Vinyl-CF3 | Introduction of a trifluoromethylated alkene moiety |
| Radical Trifluoromethylation | Alkene/Alkyne | Trifluoromethylstannane | Radical Initiator | Trifluoromethylated alkane/alkene | Early-to-mid stage for scaffold construction |
In the context of a multi-step synthesis, the choice of when to introduce the trifluoromethyl group is a critical strategic decision. Early-stage introduction can be beneficial if the CF3 group is robust and compatible with subsequent reaction conditions. However, late-stage functionalization is often preferred as it minimizes the number of steps in which the valuable trifluoromethylated intermediate is carried through and reduces the risk of unintended side reactions. The relatively mild conditions often employed in palladium-catalyzed cross-coupling reactions make trifluoromethylated stannanes potentially suitable for such late-stage applications.
Furthermore, the development of tandem or cascade reactions involving trifluoromethylated stannanes represents a sophisticated approach to complex molecule synthesis. A tandem process combines multiple bond-forming events in a single operation, which can significantly improve synthetic efficiency by reducing the number of purification steps and the amount of solvent and reagents used. For instance, a reaction sequence could be envisioned where a cross-coupling reaction to introduce the trifluoromethyl group is immediately followed by an intramolecular cyclization to construct a key ring system of a target molecule.
While the direct application of Stannane, tetrakis(trifluoromethyl)- in the total synthesis of natural products or complex pharmaceuticals is an area that requires further research, the fundamental reactivity of trifluoromethylated organotin compounds provides a strong foundation for their future integration into advanced synthetic strategies. The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this class of compounds in the creation of complex and valuable molecules.
Future Research Directions and Theoretical Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of perfluoroalkylated organotin compounds, particularly fully substituted ones like tetrakis(trifluoromethyl)stannane, presents considerable challenges. Traditional methods for creating tin-carbon bonds, such as the use of Grignard reagents with tin halides, may be complicated by the nature of trifluoromethylating agents. wikipedia.org Future research will likely focus on developing more direct, selective, and sustainable synthetic pathways.
Key research objectives in this area include:
Direct Trifluoromethylation: Investigating novel trifluoromethylating reagents that can react efficiently with tin precursors like tin(IV) chloride or bromide under mild conditions. chemsrc.combeilstein-journals.org This involves moving beyond highly reactive and often unstable CF₃ sources to more manageable and safer alternatives.
Avoiding Harsh Conditions: Many organometallic syntheses require harsh conditions or highly reactive organolithium or Grignard reagents. conicet.gov.ar A forward-looking approach would be the development of catalytic methods that enable the formation of Sn-CF₃ bonds under milder, more functional-group-tolerant conditions.
Sustainable Practices: Future synthetic strategies will need to incorporate principles of green chemistry. This includes improving atom economy, reducing the use of hazardous solvents, and exploring pathways that minimize waste generation, which are significant concerns in traditional organotin chemistry. researchgate.net
Deeper Mechanistic Understanding of Sn-C and C-F Bond Transformations
The Sn-CF₃ bond is characterized by the high electronegativity of the trifluoromethyl group, which significantly influences its stability and reactivity. Furthermore, the activation of the exceptionally strong C-F bond within the CF₃ group is a formidable challenge in organic chemistry. baranlab.org A deeper mechanistic understanding of the formation and cleavage of these bonds is crucial for harnessing the potential of tetrakis(trifluoromethyl)stannane and related compounds.
Future mechanistic studies should aim to:
Elucidate Formation Pathways: Investigate the precise mechanism of Sn-CF₃ bond formation. This could involve exploring whether the reaction proceeds through radical, nucleophilic, or other pathways, depending on the chosen reagents and conditions. A proposed mechanism involving a fluoride-rebound step in gold-catalyzed C(sp³)-CF₃ bond formation suggests that non-traditional pathways could be relevant. nih.gov
Probe C-F Bond Activation: Explore the potential for organotin compounds to mediate or catalyze the activation of C-F bonds. Research has shown that the cooperation of a photocatalyst and organotin compounds can lead to site-selective C-F bond transformations. sciencedaily.comeurekalert.org Understanding how the tin center interacts with the fluorine atoms of the CF₃ group, potentially through Lewis acidic interactions, could open new avenues for selective defluorination or functionalization reactions. researchgate.netresearchgate.net
Map Reaction Intermediates: Utilize advanced spectroscopic and trapping experiments to identify and characterize transient intermediates in reactions involving trifluoromethylstannanes. This is essential for building accurate models of reaction pathways and for designing more efficient chemical transformations.
Exploration of New Catalytic Cycles and Metal-Ligand Cooperative Effects
While organotin compounds are well-known as reagents in transformations like the Stille coupling, their role as central catalysts is less developed. conicet.gov.aruobabylon.edu.iq The unique electronic properties of Sn(CF₃)₄ could be leveraged in novel catalytic cycles. A particularly promising avenue is the exploration of metal-ligand cooperativity (MLC), where the tin center and its ligands work in concert to activate substrates. wikipedia.orgnih.gov
Future research in this domain will likely involve:
Trifluoromethylstannanes in Cross-Coupling: Designing catalytic cycles where a trifluoromethylstannane acts as a key intermediate or catalyst for trifluoromethylation reactions. This could involve transmetalation steps with other metals, such as palladium or copper, which are known to participate in C-CF₃ bond formation. nih.govchinesechemsoc.org
Lewis Acid Catalysis: Investigating the Lewis acidity of the tin center in Sn(CF₃)₄, which should be significantly enhanced by the electron-withdrawing CF₃ groups. This could enable its use as a catalyst in reactions that are promoted by Lewis acids.
Cooperative Ligand Design: Developing systems where ligands attached to the tin atom are not mere spectators but actively participate in bond activation. nih.gov For instance, a ligand could act as a Lewis base to interact with a substrate while the highly Lewis acidic Sn(CF₃)ₓ fragment activates another part of the molecule. This bifunctional activation is a hallmark of metal-ligand cooperativity. wikipedia.orgnih.gov
Advanced Computational Methodologies for Predicting Reactivity and Designing New Systems
Given the potential instability and challenging synthesis of compounds like tetrakis(trifluoromethyl)stannane, computational chemistry offers a powerful tool for a priori investigation. Density Functional Theory (DFT) and other advanced computational methods can provide invaluable insights into the structure, bonding, and reactivity of these molecules, guiding experimental efforts.
Future theoretical work should focus on:
Predicting Molecular Properties: Accurately calculating the geometric and electronic structure of Sn(CF₃)₄ and related species. This includes determining bond lengths, bond angles, and charge distributions, which are fundamental to understanding reactivity. researchgate.net
Modeling Reaction Pathways: Simulating potential synthetic routes and reaction mechanisms to determine activation barriers and reaction thermodynamics. This can help identify the most plausible pathways and predict the feasibility of proposed transformations before they are attempted in the lab. nih.gov
Designing Novel Catalysts: Using computational screening to design new organotin systems with optimized properties for specific catalytic applications. This could involve modeling the effects of different ligands on the Lewis acidity of the tin center or on the stability of catalytic intermediates.
Synergistic Approaches Combining Spectroscopic and Theoretical Studies
A comprehensive understanding of trifluoromethylstannanes can only be achieved through a close interplay between experimental and theoretical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing these compounds.
Future research should emphasize:
Advanced NMR Spectroscopy: Utilizing ¹¹⁹Sn NMR spectroscopy to probe the electronic environment of the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents, providing a powerful diagnostic tool. rsc.orgnorthwestern.edu The expected ¹¹⁹Sn NMR data for related organotin compounds can serve as a benchmark.
Coupling Constants Analysis: Measuring coupling constants such as ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹⁹F) can provide detailed information about the bonding and geometry of these molecules. huji.ac.il
Integrated Spectroscopic and Computational Analysis: Combining experimental data from NMR, IR, and other spectroscopic methods with high-level computational results. This synergistic approach allows for the validation of theoretical models and provides a more robust interpretation of experimental observations, leading to a deeper understanding of structure-property relationships.
Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Organotin Compounds This table illustrates the sensitivity of ¹¹⁹Sn NMR to the chemical environment around the tin atom. Data for Sn(CF₃)₄ is hypothetical and projected based on trends.
| Compound | Solvent | ¹¹⁹Sn Chemical Shift (ppm) |
| SnMe₄ | Neat | 0 (Reference) |
| Me₃SnCl | - | ~160 |
| Ph₃SnCl | - | -44 |
| SnCl₄ | Neat | -150 |
| Sn(CF₃)₄ | Hypothetical | Expected to be significantly downfield |
Expansion of Ligand Design Principles for Organotin Trifluoromethyl Species
The stability and reactivity of organometallic compounds are profoundly influenced by the steric and electronic properties of their ligands. rsc.org For highly reactive or electronically unusual species like trifluoromethylstannanes, the rational design of supporting ligands is paramount.
Future directions in ligand design should include:
Steric Shielding: Employing bulky ligands to kinetically stabilize the reactive tin center. This can prevent unwanted side reactions, such as decomposition or oligomerization, and allow for the isolation and study of otherwise transient species. nih.gov
Electronic Tuning: Introducing ligands with specific electron-donating or electron-withdrawing properties to modulate the reactivity of the tin center. For example, electron-donating ligands could temper the extreme Lewis acidity of a (CF₃)ₓSn fragment, making it more amenable to controlled catalytic applications.
Redox-Active Ligands: Exploring the use of redox-non-innocent ligands that can participate in electron transfer processes. wikipedia.org This could enable the tin complex to engage in multi-electron transformations, expanding its potential catalytic scope beyond what is typically accessible for main-group elements.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of tetrakis(trifluoromethyl)stannane and its derivatives, transforming them from molecules of theoretical curiosity into valuable tools for synthesis and catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tetrakis(trifluoromethyl)stannane, and how do reaction conditions influence yield?
- Methodological Answer : The organolithium route and Grignard method are widely used. For example, tetrakis[4-trifluoromethylphenyl]stannane is synthesized via organolithium intermediates by reacting 4-trifluoromethylphenyllithium with SnCl₄ at −78°C in THF, yielding ~60–70% after purification . The Grignard route employs aryl magnesium bromides with SnCl₄, but requires strict anhydrous conditions to avoid side reactions. Comparative yields and by-product profiles are detailed in Table 9 of Ryerson University’s 2010 study, which highlights deviations in ¹¹⁹Sn-NMR shifts (e.g., δ −120 ppm vs. literature δ −115 ppm) as indicators of purity .
Q. How can researchers reliably characterize tetrakis(trifluoromethyl)stannane using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹¹⁹Sn-NMR : Monitor chemical shifts (e.g., δ −115 to −120 ppm) to confirm tetrahedral coordination and rule out Sn-Cl impurities .
- Mass Spectrometry (TOF-MS) : Analyze fragmentation patterns (e.g., loss of CF₃ groups at m/z 456) to verify molecular integrity .
- X-ray Crystallography : Resolve bond angles (e.g., C-Sn-C ~109.5°) and Sn-C bond lengths (~2.15 Å) to confirm structural geometry, as demonstrated for di-[4-(trifluoromethyl)phenyl]dichlorostannane .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of tetrakis(trifluoromethyl)stannane in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing CF₃ groups enhance Lewis acidity at Sn, facilitating transmetallation in Stille couplings. Kinetic studies using ¹⁹F-NMR to track Sn-C bond cleavage under catalytic conditions (e.g., Pd(PPh₃)₄, THF, 60°C) reveal rate constants 2–3× higher than non-fluorinated analogs. Computational DFT models (B3LYP/6-311+G(d)) further correlate Sn center electrophilicity with CF₃ substituent effects .
Q. How do structural variations in tetraarylstannanes impact their performance in polymer synthesis?
- Methodological Answer : UV/VIS data (Table 13, λmax 280–320 nm) indicate that tetrakis(trifluoromethyl)stannane-derived polymers exhibit red-shifted absorption due to extended conjugation via Sn-aryl bonds. For Wurtz-type polycondensation, monitor Sn-C bond homolysis using EPR spectroscopy to detect radical intermediates. Compare thermal stability (TGA: decomposition onset ~250°C) with non-fluorinated analogs to assess CF₃ contributions .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated stannanes?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., a-axis ±0.2 Å variations) may arise from solvent inclusion or disorder in CF₃ groups. Use high-resolution synchrotron XRD (λ = 0.7 Å) and Hirshfeld surface analysis to differentiate static vs. dynamic disorder. Cross-validate with solid-state ¹¹⁹Sn NMR (MAS at 15 kHz) to correlate crystallographic symmetry with Sn environments .
Data-Driven Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
